molecular formula C16H18N4O5S B2654425 2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034481-70-2

2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2654425
CAS RN: 2034481-70-2
M. Wt: 378.4
InChI Key: UYLZSNUAYQWRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring and a pyridazinone ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridazinones have diverse pharmacological activities and are an attractive synthetic building block for designing and developing new drugs .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors . The synthesis of pyridazinones often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and pyridazinone rings are diverse and depend on the functional groups attached to these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine compounds are characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthetic Methodologies: Studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, showing potential as antimicrobial agents. These methodologies highlight the compound's role in synthesizing diverse chemical structures with significant biological activities (Darwish et al., 2014).
  • Antimicrobial Evaluation: The antimicrobial properties of synthesized compounds, including those related to the chemical structure of interest, have been explored. These compounds exhibited promising antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial therapies (Darwish et al., 2014).

Therapeutic Potential and Pharmacological Activities

  • Antimalarial and Antiviral Activities: A study on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity also explored their potential against COVID-19. This research indicates the compound's relevance in therapeutic applications beyond its initial scope, including antiviral properties (Fahim & Ismael, 2021).

Material Science Applications

  • Polyimide Synthesis: The synthesis of soluble and thermally stable polyimides from diamine containing imidazole pendant groups demonstrates the compound's application in material science. These polyimides exhibit excellent solubility and high thermal stability, indicating their usefulness in high-performance materials (Ghaemy & Alizadeh, 2009).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific structure and the target they interact with. Some pyrrolidine compounds have shown nanomolar activity against certain kinases .

Future Directions

The future directions in the research of such compounds could involve the design of new derivatives of pyrrolidine and pyridazinone that could potentially be successful agents in view of safety and efficacy .

properties

IUPAC Name

2-[4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c17-15(21)11-24-12-3-5-14(6-4-12)26(22,23)20-9-7-13(10-20)25-16-2-1-8-18-19-16/h1-6,8,13H,7,9-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLZSNUAYQWRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.